

# Application Note: Automated Radiosynthesis of [18F]1-(2-Fluoroethyl)piperidin-4-amine

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## Compound of Interest

Compound Name:	1-(2-Fluoroethyl)piperidin-4-amine hydrochloride
CAS No.:	1315497-29-0
Cat. No.:	B1447053

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## Abstract & Scope

This application note details the robust radiosynthesis of [18F]1-(2-fluoroethyl)piperidin-4-amine, a critical pharmacophore found in various PET tracers targeting Sigma-1 receptors (e.g., [18F]Fluspidine, [18F]SFE) and neuroinflammatory markers. While direct radiofluorination of N-alkyl tosylates is possible, it often suffers from instability due to aziridinium ion formation. Therefore, this protocol utilizes a two-step, one-pot automated method via the prosthetic group 2-[18F]fluoroethyl tosylate ([18F]FETs). This approach ensures high specific activity, chemical stability, and reproducibility suitable for GMP-compliant production.

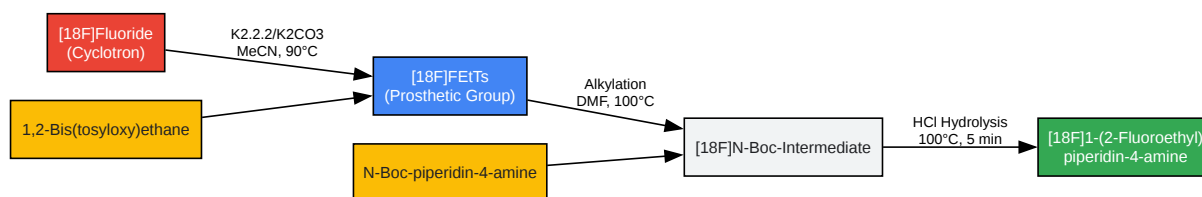
## Chemical Strategy & Retrosynthesis

The synthesis strategy decouples the fluorination event from the amine alkylation to prevent the formation of unstable nitrogen mustard intermediates.

- Step 1: Production of [18F]FETs via nucleophilic substitution of 1,2-bis(tosyloxy)ethane.
- Step 2: N-alkylation of the stable precursor tert-butyl piperidin-4-ylcarbamate.

- Step 3: Acidic deprotection of the Boc group to yield the primary amine.

## Reaction Pathway Diagram



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Figure 1: Two-step radiosynthetic pathway for [18F]1-(2-fluoroethyl)piperidin-4-amine minimizing side reactions.

## Materials & Equipment

### Reagents

Reagent	Grade	Purpose
[18F]Fluoride	No-carrier-added (n.c.a.) <sup>[1][2]</sup> <sup>[3]</sup>	Radionuclide source
1,2-Bis(tosyloxy)ethane	>98%	Precursor for [18F]FETs
N-Boc-piperidin-4-amine	>97%	Stable amine precursor
Kryptofix 2.2.2 (K2.2.2)	Radiochem Grade	Phase transfer catalyst
Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )	Anhydrous, 99.99%	Base for elution/activation
Acetonitrile (MeCN)	Anhydrous	Solvent for azeotropic drying
DMF	Anhydrous	Solvent for alkylation
Hydrochloric Acid (HCl)	6M	Deprotection agent

### Equipment

- Synthesis Module: GE TRACERlab FX2 N, IBA Synthera, or equivalent with two reactor capabilities.
- HPLC System: Semi-preparative C18 column (e.g., Phenomenex Luna 5 $\mu$ m, 250 x 10 mm).
- SPE Cartridges: Sep-Pak Light QMA (carbonate form), Sep-Pak C18 Plus.

## Detailed Experimental Protocol

### Phase 1: Synthesis of [ $^{18}$ F]Fluoroethyl Tosylate ([ $^{18}$ F]FETs)

Rationale: Direct labeling of N-(2-tosyloxyethyl) precursors is unstable. [ $^{18}$ F]FETs acts as a stable, distillable or purifiable alkylating agent.

- Trapping & Elution: Trap [ $^{18}$ F]fluoride on a QMA cartridge. Elute with 1.5 mL of K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> (15 mg) and K<sub>2</sub>CO<sub>3</sub> (3 mg) in MeCN/H<sub>2</sub>O (9:1).
- Drying: Azeotropically dry the fluoride complex at 95°C under He flow and vacuum. Repeat with anhydrous MeCN (1 mL) x 2.
- Labeling: Add 1,2-bis(tosyloxy)ethane (5 mg) in 1 mL anhydrous MeCN. Heat at 90°C for 10 minutes.
  - Note: Avoid temperatures >100°C to minimize elimination to [ $^{18}$ F]vinyl fluoride [1].
- Purification (SPE Method): Dilute reaction mixture with 10 mL water. Pass through a Sep-Pak C18 Plus cartridge.[4] Wash with 10 mL water. Elute [ $^{18}$ F]FETs with 1.5 mL anhydrous DMF directly into Reactor 2.

### Phase 2: Alkylation & Deprotection

- Alkylation: In Reactor 2, containing N-Boc-piperidin-4-amine (5 mg) and Cs<sub>2</sub>CO<sub>3</sub> (10 mg), add the eluted [ $^{18}$ F]FETs in DMF.
- Reaction: Heat at 100°C for 15 minutes.
- Deprotection: Add 0.5 mL of 6M HCl. Heat at 100°C for 5 minutes to cleave the Boc group.

- Neutralization: Cool to 40°C. Add 2M NaOH (approx. 1.5 mL) to adjust pH to ~8-9.

## Phase 3: Purification & Formulation

- HPLC Injection: Inject the crude mixture onto the semi-prep HPLC.
  - Mobile Phase: 10% Ethanol / 90% Phosphate Buffer (10 mM, pH 7.4).
  - Flow Rate: 4 mL/min.
  - Wavelength: 210 nm (amine absorption is low; rely on radioactive trace).
- Collection: Collect the product peak (typically elutes at 8-12 mins).
- Formulation: Pass through a sterile 0.22 µm filter into a sterile vial.

## Quality Control (QC) Specifications

Test	Method	Acceptance Criteria
Radiochemical Purity	HPLC / Radio-TLC	> 95%
Chemical Purity	HPLC (UV 210 nm)	No significant impurities
pH	pH Strip	7.0 - 8.0
Residual Solvents	GC	MeCN < 410 ppm, DMF < 880 ppm
Molar Activity	HPLC	> 50 GBq/µmol

## Scientific Validation & Troubleshooting

- Stability of Precursors: Unlike the direct precursor N-(2-tosyloxyethyl)piperidine, which can cyclize to a reactive aziridinium ion upon storage [2], the N-Boc-piperidin-4-amine used here is indefinitely stable at room temperature.
- Volatile Side Products: The synthesis of [18F]FETs can yield [18F]vinyl fluoride if the base concentration is too high or temperature exceeds 110°C. Using mild carbonate conditions and strictly controlling temperature at 90°C mitigates this [3].

- Deprotection Efficiency: HCl is preferred over TFA for automated modules to avoid introducing volatile fluorinated organic impurities that can interfere with specific activity measurements.

## References

- Optimization of [18F]FETs Synthesis: Da Silva, A. et al. (2022).[5] A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry.[1] [\[Link\]](#)
- Aziridinium Instability: Gomes, A. et al. (2013). Photoinitiated release of an aziridinium ion precursor for the temporally-controlled alkylation of nucleophiles. Bioorganic & Medicinal Chemistry Letters. [\[Link\]](#)
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## Sources

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- [2. researchgate.net \[researchgate.net\]](#)
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- [4. researchgate.net \[researchgate.net\]](#)

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